2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
The compound 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE features a 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl groups. A sulfur atom at position 4 bridges the imidazole ring to an acetamide moiety, which is further functionalized with a 2-methoxyethyl group.
Properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBXJYOVVSQFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C25H22N3O5S
- Molecular Weight : 495.53 g/mol
The structure features a bis(4-methoxyphenyl) imidazole core linked to a sulfanyl group and an acetamide moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- A study demonstrated that derivatives of imidazole, including this compound, showed significant cytotoxic effects against various cancer cell lines, particularly lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
- The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which contributes to its antitumor properties .
- Antimicrobial Activity :
- In Vivo Efficacy :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Assays : In vitro studies using MTS cytotoxicity and BrdU proliferation assays indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner across different cancer cell lines.
- DNA Interaction Studies : Binding assays revealed that the compound predominantly binds within the minor groove of AT-DNA, which is crucial for its mechanism of action against tumors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target compound’s imidazole core distinguishes it from benzothiazole or triazole analogs, which may influence electronic properties and binding affinities.
- The bis(4-methoxyphenyl) groups enhance lipophilicity compared to halogenated or sulfonyl-containing analogs .
Spectroscopic Signatures
- IR Spectroscopy :
- NMR Data: The 2-methoxyethyl group in the target compound would resonate at δ 3.3–3.6 ppm (CH₂O) in ¹H-NMR, similar to bis(2-methoxyethyl)amino groups in benzotriazole analogs .
Tautomerism and Stability
- The target compound’s imidazole core may exhibit tautomerism, though less pronounced than triazole-thione derivatives, which exist predominantly in the thione form due to absent S–H IR bands (~2500–2600 cm⁻¹) .
- Stability of the thioether linkage in the target compound could surpass sulfonyl-containing analogs, which are prone to hydrolysis under acidic conditions .
Pharmacological Potential
- Benzothiazole Acetamides (e.g., EP3 348 550A1 derivatives) show promise as kinase inhibitors or antimicrobial agents due to their planar aromatic cores .
- Triazole-Thiones exhibit antifungal and anticancer activity, attributed to sulfonyl and thione moieties .
- The target compound’s methoxy groups may enhance blood-brain barrier penetration compared to halogenated analogs, suggesting CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
